molecular formula C14H17N5O4 B2453805 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide CAS No. 2034358-17-1

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide

Cat. No.: B2453805
CAS No.: 2034358-17-1
M. Wt: 319.321
InChI Key: MRTOQXZDBKZLGA-UHFFFAOYSA-N
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Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide is a chemical compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then further reacted with 6-ethoxynicotinamide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Weinreb Amides: Formed in protic solvents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide stands out due to its ability to form stable intermediates and its versatility in various chemical reactions. Its unique structure allows for efficient coupling reactions, making it a valuable tool in synthetic chemistry and material science .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-4-23-11-6-5-9(7-15-11)12(20)16-8-10-17-13(21-2)19-14(18-10)22-3/h5-7H,4,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTOQXZDBKZLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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